molecular formula C18H20Cl3FN2O B13994152 N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride CAS No. 20807-35-6

N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride

Cat. No.: B13994152
CAS No.: 20807-35-6
M. Wt: 405.7 g/mol
InChI Key: CJSXLIODKDPNHJ-UHFFFAOYSA-N
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Description

N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes chloroethyl groups, a fluorophenyl group, and a methoxyaniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride typically involves the reaction of N,N-bis(2-chloroethyl)amine hydrochloride with appropriate chloroanhydrides in the presence of pyridine. The reaction is carried out in chloroform, and the yields can vary depending on the specific conditions used .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride involves its interaction with molecular targets within cells. The chloroethyl groups can form covalent bonds with nucleophilic sites in DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This can result in cell death, making the compound potentially useful as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include N,N-bis(2-chloroethyl)-N-nitrosourea and chlorozotocin, which also contain chloroethyl groups and are used in similar applications .

Uniqueness

What sets N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its reactivity and specificity in certain applications .

Properties

CAS No.

20807-35-6

Molecular Formula

C18H20Cl3FN2O

Molecular Weight

405.7 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride

InChI

InChI=1S/C18H19Cl2FN2O.ClH/c1-24-18-11-14(13-22-16-4-2-3-15(21)12-16)5-6-17(18)23(9-7-19)10-8-20;/h2-6,11-13H,7-10H2,1H3;1H

InChI Key

CJSXLIODKDPNHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=NC2=CC(=CC=C2)F)N(CCCl)CCCl.Cl

Origin of Product

United States

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